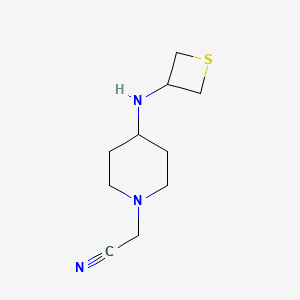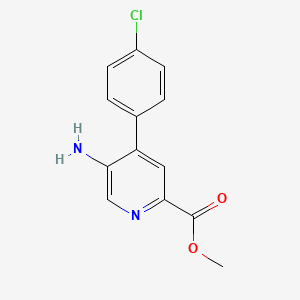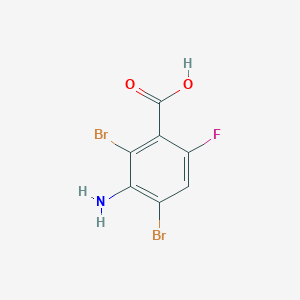![molecular formula C12H18BrClN2O2 B13000245 tert-butyl N-[(1S)-1-(5-bromopyridin-2-yl)ethyl]carbamate;hydrochloride](/img/structure/B13000245.png)
tert-butyl N-[(1S)-1-(5-bromopyridin-2-yl)ethyl]carbamate;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl N-[(1S)-1-(5-bromopyridin-2-yl)ethyl]carbamate;hydrochloride: is a chemical compound that belongs to the class of carbamates. It is characterized by the presence of a tert-butyl group, a bromopyridine moiety, and a carbamate functional group. This compound is often used in organic synthesis and has applications in various fields including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[(1S)-1-(5-bromopyridin-2-yl)ethyl]carbamate typically involves the reaction of tert-butyl carbamate with a bromopyridine derivative under specific conditions. The reaction is usually catalyzed by palladium and requires a base such as cesium carbonate in a solvent like 1,4-dioxane .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: tert-Butyl N-[(1S)-1-(5-bromopyridin-2-yl)ethyl]carbamate can undergo various types of chemical reactions including:
Substitution Reactions: The bromine atom in the pyridine ring can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction, respectively.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound.
Scientific Research Applications
Chemistry: In chemistry, tert-butyl N-[(1S)-1-(5-bromopyridin-2-yl)ethyl]carbamate is used as a building block for the synthesis of more complex molecules. It is particularly useful in the synthesis of heterocyclic compounds and as a protecting group for amines .
Biology and Medicine: In biology and medicine, this compound is used in the development of pharmaceuticals and as a tool for studying biological processes. Its ability to interact with specific molecular targets makes it valuable in drug discovery and development.
Industry: In the industrial sector, tert-butyl N-[(1S)-1-(5-bromopyridin-2-yl)ethyl]carbamate is used in the production of agrochemicals, dyes, and other specialty chemicals. Its versatility and reactivity make it a valuable intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of tert-butyl N-[(1S)-1-(5-bromopyridin-2-yl)ethyl]carbamate involves its interaction with specific molecular targets. The bromopyridine moiety can bind to certain enzymes or receptors, modulating their activity. The carbamate group can also participate in covalent bonding with target molecules, leading to changes in their function.
Comparison with Similar Compounds
tert-Butyl (5-bromopyridin-2-yl)carbamate: This compound is similar in structure but lacks the ethyl group present in tert-butyl N-[(1S)-1-(5-bromopyridin-2-yl)ethyl]carbamate.
tert-Butyl carbamate: This compound is simpler in structure and does not contain the bromopyridine moiety.
Uniqueness: The presence of the bromopyridine moiety and the ethyl group in tert-butyl N-[(1S)-1-(5-bromopyridin-2-yl)ethyl]carbamate gives it unique reactivity and binding properties compared to similar compounds. These structural features enhance its utility in various applications, particularly in the synthesis of complex molecules and in biological research.
Properties
Molecular Formula |
C12H18BrClN2O2 |
|---|---|
Molecular Weight |
337.64 g/mol |
IUPAC Name |
tert-butyl N-[(1S)-1-(5-bromopyridin-2-yl)ethyl]carbamate;hydrochloride |
InChI |
InChI=1S/C12H17BrN2O2.ClH/c1-8(10-6-5-9(13)7-14-10)15-11(16)17-12(2,3)4;/h5-8H,1-4H3,(H,15,16);1H/t8-;/m0./s1 |
InChI Key |
GJXZKCOFQJVPAJ-QRPNPIFTSA-N |
Isomeric SMILES |
C[C@@H](C1=NC=C(C=C1)Br)NC(=O)OC(C)(C)C.Cl |
Canonical SMILES |
CC(C1=NC=C(C=C1)Br)NC(=O)OC(C)(C)C.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Tert-butyl 2-formyl-6,7-dihydrofuro[3,2-C]pyridine-5(4H)-carboxylate](/img/structure/B13000177.png)
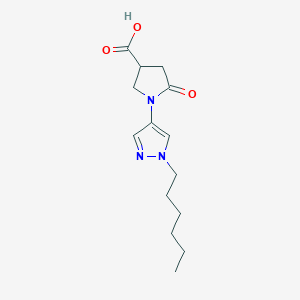
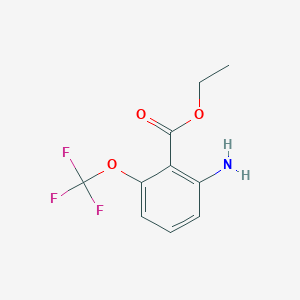
![2-Methyl-6-(trifluoromethyl)pyrido[3,2-d]pyrimidin-4-amine](/img/structure/B13000214.png)
![Ethyl [2,3'-bipyridine]-3-carboxylate](/img/structure/B13000218.png)
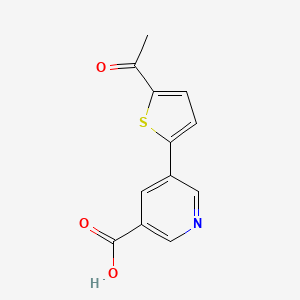
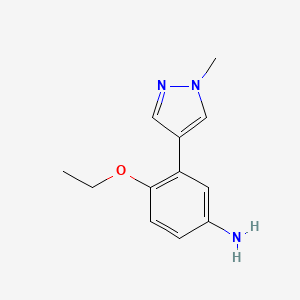
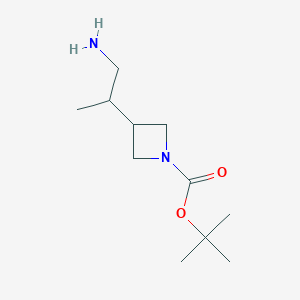
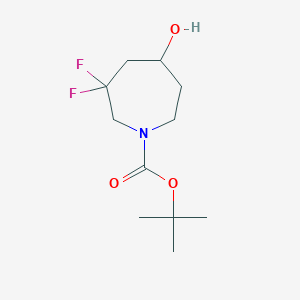

![1-(4-Nitrophenyl)-5-phenyl-[1,2,3]triazole-4-carboxylic acid](/img/structure/B13000258.png)
